(2-Tert-butylthiazol-4-yl)acetic acid hydrazide
Overview
Description
“(2-Tert-butylthiazol-4-yl)acetic acid hydrazide” is a chemical compound with the molecular formula C9H15N3OS and a molecular weight of 213.3 . It is used for proteomics research .
Physical And Chemical Properties Analysis
“(2-Tert-butylthiazol-4-yl)acetic acid hydrazide” is a solid at room temperature . It has a predicted boiling point of 405.4±28.0° C at 760 mmHg and a predicted density of 1.2±0.1 g/cm3 .Scientific Research Applications
Synthesis and Biological Activity
- Analgesic-Anti-Inflammatory and Antimicrobial Activities: Acetic acid hydrazide derivatives have been synthesized and assessed for their analgesic-anti-inflammatory and antimicrobial activities. Derivatives like 1,2,4-triazole-5(4H)-thiones, 1,3,4-thiadiazoles, and hydrazones have shown significant activity in the analgesic and anti-inflammatory fields, though most were inactive against bacteria and fungi (Salgın-Gökşen et al., 2007).
- Antimycotic Activity: Derivatives like 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones have shown promising antimycotic activity, indicating the potential for developing new antimycotic agents (Wujec et al., 2004).
- Antihypertensive α-Blocking Agents: Thiosemicarbazides, triazoles, and Schiff bases have been explored for their antihypertensive α-blocking activity. These compounds demonstrate the potential for new therapeutic agents in managing hypertension (Abdel-Wahab et al., 2008).
- Antioxidant Activity: New derivatives incorporating 2,6-di-tert-butylphenol moieties have been synthesized and evaluated for their antioxidant activity. Some compounds exhibited significant free-radical scavenging ability, highlighting their potential as antioxidants (Shakir et al., 2014).
Chemical Synthesis and Characterization
- Versatile Reagents for Heterocyclic Compounds: Compounds like diethoxyphosphinyl acetic acid hydrazide have been identified as versatile reagents for the preparation of fused 1,2,4-triazoles, showcasing an efficient synthesis process for these heterocycles (Liu et al., 2004).
Future Directions
properties
IUPAC Name |
2-(2-tert-butyl-1,3-thiazol-4-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-9(2,3)8-11-6(5-14-8)4-7(13)12-10/h5H,4,10H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBGFJVFYRHCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373843 | |
Record name | 2-(2-tert-Butyl-1,3-thiazol-4-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Tert-butyl-1,3-thiazol-4-yl)acetohydrazide | |
CAS RN |
496057-31-9 | |
Record name | 2-(2-tert-Butyl-1,3-thiazol-4-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 496057-31-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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